Berlocombin is a pharmaceutical compound that combines two active ingredients: Sulfamerazine and Trimethoprim. This combination is primarily used for its antibacterial properties, targeting a range of bacterial infections. Sulfamerazine is a sulfonamide antibiotic, while Trimethoprim acts as a dihydrofolate reductase inhibitor, enhancing the antibacterial efficacy of Sulfamerazine.
Berlocombin is synthesized through chemical processes involving the individual components, which are derived from various sources in pharmaceutical manufacturing. It is available in several formulations, including tablets and injectable forms, and is utilized in both human and veterinary medicine.
Berlocombin falls under the category of antibiotics, specifically classified as a combination antibiotic due to its dual-action mechanism against bacterial infections. It is often categorized within the broader class of sulfonamides and folate synthesis inhibitors.
The synthesis of Berlocombin involves the following key steps:
The molecular structure of Berlocombin can be represented as follows:
The compound consists of a sulfonamide group from Sulfamerazine and a pyrimidine derivative from Trimethoprim. The structural integrity is crucial for its antibacterial activity.
Berlocombin undergoes several chemical reactions relevant to its pharmacological activity:
Berlocombin exerts its antibacterial effects through a synergistic mechanism:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for quality control during production to ensure consistency in potency and purity.
Berlocombin is primarily utilized in:
This compound exemplifies the importance of combination therapies in modern medicine, providing effective solutions against resistant bacterial strains while minimizing adverse effects associated with higher doses of single antibiotics.
The development of Berlocombin is intrinsically linked to two pivotal breakthroughs in antimicrobial chemotherapy: the introduction of sulfonamides and the subsequent discovery of trimethoprim. The foundational history began with Gerhard Domagk's 1932 discovery of Prontosil, the first commercially available sulfonamide, which demonstrated remarkable efficacy against streptococcal infections in vivo. This breakthrough earned Domagk the 1939 Nobel Prize in Physiology or Medicine and marked the dawn of the antibiotic era. Prontosil's active metabolite, sulfanilamide, became the prototype for thousands of synthetic sulfonamide derivatives developed over the following decades, revolutionizing infection treatment before the penicillin era [3].
Trimethoprim emerged later as a distinct chemotherapeutic agent. Synthesized in the 1950s, its development was driven by the quest for dihydrofolate reductase (DHFR) inhibitors selective against bacterial enzymes. Trimethoprim's introduction in the 1960s completed the rational design pathway for folate pathway inhibition. Researchers quickly recognized the theoretical and practical synergy achievable by combining sulfonamides (inhibiting dihydropteroate synthase [DHPS]) with trimethoprim (inhibiting DHFR). This dual blockade strategy produced a bactericidal effect superior to either component alone and reduced the emergence of resistance [2] [5].
Berlocombin specifically combines sulfamerazine—a congener of the original sulfanilamide—with trimethoprim. This combination was developed to leverage sulfamerazine's pharmacokinetic profile and antibacterial spectrum. While not the first such combination (sulfamethoxazole/trimethoprim being more widespread), Berlocombin represents a specific therapeutic option within this important antibiotic class, particularly in certain geographical regions and for specific indications like urinary tract infections [2] .
Table 1: Historical Milestones in Sulfonamide-Trimethoprim Combination Development
Year | Development | Significance |
---|---|---|
1932 | Discovery of Prontosil by Gerhard Domagk | First commercially available antibacterial sulfonamide |
1935 | Identification of Sulfanilamide as Prontosil's active metabolite | Enabled development of thousands of sulfonamide derivatives |
1940s | Widespread use of sulfonamides in WWII | Established role in preventing wound infections; saved thousands of lives |
1950s | Synthesis of Trimethoprim | Provided specific bacterial DHFR inhibitor |
1960s | Rational combination of sulfonamides with trimethoprim | Introduced synergistic dual folate pathway blockade strategy |
1970s | Introduction of Berlocombin (Sulfamerazine/Trimethoprim) | Provided specific combination leveraging sulfamerazine's properties |
Berlocombin is a fixed-dose combination of two distinct synthetic antibacterial agents:
The combined molecular formula of Berlocombin is C25H30N8O5S, with a molecular weight of 554.6 g/mol. Berlocombin exists as a physical mixture or co-formulated product of the two components rather than a single chemical entity. The CAS registry number is cited as 54242-77-2 in commercial chemical databases, though 162742 also appears in some contexts, possibly referring to related identifiers [1] .
Structurally, sulfamerazine features:
Trimethoprim's structure comprises:
Pharmacologically, Berlocombin is classified as a combined antibacterial agent falling under two subcategories:
Table 2: Chemical Identifiers and Properties of Berlocombin Components
Property | Sulfamerazine | Trimethoprim | Berlocombin Combination |
---|---|---|---|
Chemical Formula | C11H12N4O2S | C14H18N4O3 | C25H30N8O5S |
Molecular Weight | 264.31 g/mol | 290.32 g/mol | 554.63 g/mol |
IUPAC Name | 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | Sulfamerazine; Trimethoprim |
CAS Number | 127-79-7 | 738-70-5 | 54242-77-2 / 162742 |
Primary Target | Dihydropteroate Synthase (DHPS) | Dihydrofolate Reductase (DHFR) | Sequential folate pathway blockade |
Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | Combination of both |
Berlocombin is indicated for the treatment of bacterial infections caused by susceptible organisms, leveraging the synergistic action of its components. Its primary clinical applications, supported by documented efficacy, include:
The antimicrobial spectrum of Berlocombin encompasses a range of Gram-negative and Gram-positive bacteria, primarily targeting those reliant on endogenous folate synthesis. Key susceptible pathogens include:
Gram-Positive Cocci:
The mechanism of action underpinning this spectrum involves sequential, synergistic inhibition of the bacterial folate synthesis pathway:
This tandem blockade results in a marked reduction in the production of tetrahydrofolate, causing cessation of bacterial DNA, RNA, and protein synthesis. The combination is typically bacteriostatic, though bactericidal activity may occur against some susceptible organisms at therapeutic concentrations, particularly in the urinary tract where both components concentrate.
The synergy between sulfamerazine and trimethoprim translates into several clinical advantages:
It is crucial to emphasize that susceptibility patterns are geographically variable and evolve over time. Therefore, culture and susceptibility testing is recommended whenever feasible, particularly in recurrent or complicated infections. Berlocombin therapy may be initiated empirically based on local resistance epidemiology while awaiting these results [2].
Table 3: Antimicrobial Spectrum of Berlocombin Against Key Pathogens
Pathogen | Primary Infection Site | Typical Susceptibility | Notes |
---|---|---|---|
Escherichia coli | Urinary Tract, Gastrointestinal | Susceptible | Common cause of uncomplicated UTIs; remains a key target |
Proteus mirabilis | Urinary Tract | Susceptible | Often involved in UTIs with alkaline urine |
Klebsiella pneumoniae | Urinary Tract, Respiratory | Variable/Susceptible | Susceptibility testing recommended |
Enterobacter species | Urinary Tract | Variable | Some species exhibit intrinsic resistance; susceptibility testing advised |
Coagulase-negative Staphylococcus spp. (incl. S. saprophyticus) | Urinary Tract, Skin | Susceptible | S. saprophyticus is a common cause of community-acquired UTIs in young women |
Streptococcus species | Respiratory, Systemic | Generally Resistant | Not a primary target for Berlocombin monotherapy |
Pseudomonas aeruginosa | Various | Resistant | Intrinsic resistance; not targeted |
Enterococcus faecalis/faecium | Urinary Tract, Systemic | Resistant | Intrinsic resistance; not targeted |
Pharmacokinetic Considerations Influencing Indications:Studies indicate that pregnancy alters the distribution parameters of Berlocombin's components, though elimination half-lives remain comparable to non-pregnant populations. This finding supports its use for indicated infections during pregnancy without dose adjustment, assuming no contraindications exist . Bioavailability studies confirm that while food and formulation type (e.g., juice suspension vs. tablets) influence absorption kinetics, therapeutic concentrations exceeding the MICs of common urinary pathogens are reliably achieved regardless of administration timing relative to meals [7]. The combination effectively penetrates tissues relevant to its indications, including the prostate and bronchial mucosa.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7